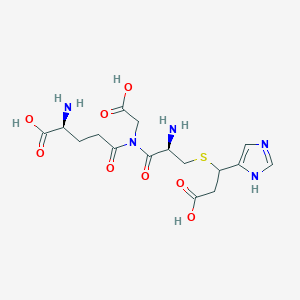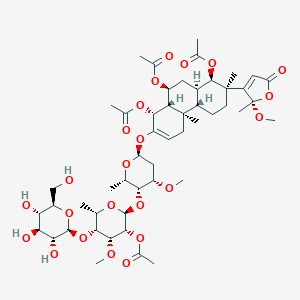![molecular formula C22H18ClN3O2 B236236 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide is a chemical compound that has gained significant research attention due to its potential applications in the pharmaceutical industry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide is not fully understood. However, studies have shown that this compound may exert its effects through various pathways such as the inhibition of protein kinases, modulation of ion channels, and regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide may have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been shown to regulate glucose metabolism and insulin secretion by modulating the activity of key enzymes and receptors. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation by activating various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide in lab experiments include its potential applications in cancer, diabetes, and neurodegenerative disease research. This compound has shown promising results in inhibiting the growth of cancer cells, regulating glucose metabolism and insulin secretion, and protecting neurons from oxidative stress and inflammation. The limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other areas such as cardiovascular disease and inflammation. Additionally, the development of derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Synthesemethoden
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide can be synthesized using various methods such as the Suzuki coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki coupling method involves the reaction of 2-chloronicotinoyl chloride and 5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenylboronic acid in the presence of palladium catalyst and base. The Buchwald-Hartwig amination method involves the reaction of 2-chloronicotinoyl chloride and 5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenylamine in the presence of palladium catalyst and base. The Sonogashira coupling method involves the reaction of 2-chloronicotinoyl chloride and 5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenylacetylene in the presence of palladium catalyst and base.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide has shown potential applications in scientific research. This compound has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, this compound has shown potential in regulating glucose metabolism and insulin secretion. In neurodegenerative disease research, this compound has shown potential in protecting neurons from oxidative stress and inflammation.
Eigenschaften
Produktname |
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide |
|---|---|
Molekularformel |
C22H18ClN3O2 |
Molekulargewicht |
391.8 g/mol |
IUPAC-Name |
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-3-14-7-9-19-18(11-14)26-22(28-19)15-8-6-13(2)17(12-15)25-21(27)16-5-4-10-24-20(16)23/h4-12H,3H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
CZYIBDMQHYJGCG-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(N=CC=C4)Cl |
Kanonische SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(N=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)


![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)




![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)


![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)